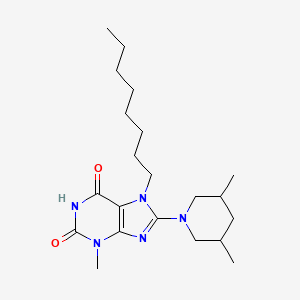

![molecular formula C13H18ClNO B2762084 5-Methyl-1,2-dihydrospiro[indole-3,4'-oxane] hydrochloride CAS No. 2197062-67-0](/img/structure/B2762084.png)

5-Methyl-1,2-dihydrospiro[indole-3,4'-oxane] hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “1,2-dihydrospiro[indole-3,4’-oxane]” is a spiro-heterocyclic compound . Spiroindole and spirooxindole scaffolds are very important in drug design processes due to their inherent three-dimensional nature and ability to project functionalities in all three dimensions . They have become biological targets and have bioactivity against cancer cells, microbes, and different types of disease affecting the human body .

Synthesis Analysis

While specific synthesis methods for “5-Methyl-1,2-dihydrospiro[indole-3,4’-oxane] hydrochloride” were not found, spiroindole and spirooxindole scaffolds have been the focus of novel synthetic procedures in organic chemistry for over a century . These procedures are useful in creating new therapeutic agents .Molecular Structure Analysis

The molecular structure of “1,2-dihydrospiro[indole-3,4’-oxane]” is complex, with a spirocycle fused at the C2 or C3 of the oxindole moiety . These structures are known as the central skeletons of many alkaloids with potential pharmaceutical activity .Physical And Chemical Properties Analysis

The physical and chemical properties of “1,2-dihydrospiro[indole-3,4’-oxane]” include a molecular weight of 189.26, a melting point of 97-100 degrees Celsius, and it appears as a powder .Scientific Research Applications

Chemical Synthesis and Characterization

Research on compounds like 5-Methyl-1,2-dihydrospiro[indole-3,4'-oxane] hydrochloride often involves exploring synthetic routes and characterizing the chemical structures of these compounds. For example, studies have detailed the formation of dihydrohydroxyspiro[1,2]oxazines from reactions involving Fischer's base and isonitroso compounds, emphasizing the nuanced control over diastereoisomer ratios and providing insights into reaction mechanisms (Christie, Agyako, Mitchell, & Lyčka, 1996). Additionally, research into the acid-catalyzed reactions of 1-Oxadispiro[2.1.2.2]nonane showcases the intricate interplay between substrates and catalysts, leading to diverse product profiles and shedding light on carbocation chemistry (Adam & Crämer, 1987).

Photochromic Properties and Applications

Spiro[indoline-oxazine] derivatives, closely related to the 5-Methyl-1,2-dihydrospiro[indole-3,4'-oxane] hydrochloride structure, have been studied for their photochromic properties. These studies compare the photodegradation of spiro[indoline-oxazine] and spiro[indoline-pyran] derivatives, identifying key differences in their degradation mechanisms and potential applications in materials science (Baillet, Giusti, & Guglielmetti, 1993). Such research is crucial for developing new materials with tailored optical properties.

Anticonvulsant Activity

Investigations into the biological activities of spirocondensed indole derivatives, including those structurally similar to 5-Methyl-1,2-dihydrospiro[indole-3,4'-oxane] hydrochloride, have revealed their potential anticonvulsant properties. Studies have synthesized new spiro-condensed indoles and explored their structure-activity relationships, uncovering promising leads for the development of novel anticonvulsant agents (Pogosyan, Grigoryan, & Paronikyan, 2011).

Molecular Electronics and Corrosion Inhibition

Research into spiro[indoline-3,4'-pyrano[2,3-c]pyrazole] derivatives has demonstrated their efficacy as corrosion inhibitors, highlighting a novel application area for spiro compounds. These studies utilize both experimental and theoretical approaches to elucidate the mechanisms of corrosion inhibition, offering insights into the protective capabilities of these molecules in industrial contexts (Gupta, Haque, Salghi, Lgaz, Mukherjee, & Quraishi, 2018).

Safety and Hazards

Future Directions

properties

IUPAC Name |

5-methylspiro[1,2-dihydroindole-3,4'-oxane];hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO.ClH/c1-10-2-3-12-11(8-10)13(9-14-12)4-6-15-7-5-13;/h2-3,8,14H,4-7,9H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNARRWGLKHLCTC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)NCC23CCOCC3.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

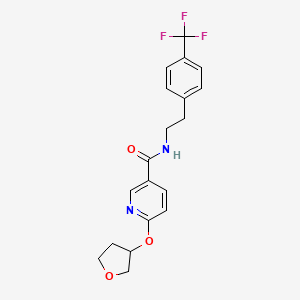

![4-[1-(6-Fluoroquinazolin-4-yl)azetidin-3-yl]oxypyridine-2-carboxamide](/img/structure/B2762001.png)

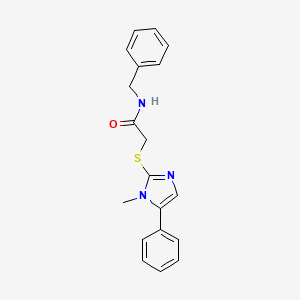

![5-[[9H-Fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]amino]methyl]-1-methylpyrazole-4-carboxylic acid](/img/structure/B2762002.png)

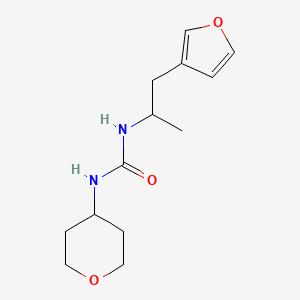

![N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)furan-2-carboxamide](/img/structure/B2762003.png)

![1-(4-Methoxybenzoyl)-3-(3-methylphenyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione](/img/structure/B2762004.png)

![N1-(2-chlorobenzyl)-N2-((3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide](/img/structure/B2762007.png)

![3-ethyl-8-(2-methoxyphenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2762009.png)

![1-(1-((3'-chloro-[1,1'-biphenyl]-4-yl)sulfonyl)pyrrolidin-3-yl)-1H-1,2,3-triazole](/img/structure/B2762013.png)

![2-(4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)acetic acid](/img/structure/B2762015.png)

![3-(2,4-dichlorophenyl)-N'-[(E)-(2,4,5-trimethoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B2762018.png)

![N-(2,5-dimethylphenyl)-2-[11-(3,4-dimethylphenyl)-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.0^{2,7}]trideca-1(13),2(7),3,9,11-pentaen-5-yl]acetamide](/img/structure/B2762020.png)